![molecular formula C10H8ClN3 B1347174 6-Chloro-2-phenyl-4-pyrimidinamine CAS No. 90799-81-8](/img/structure/B1347174.png)
6-Chloro-2-phenyl-4-pyrimidinamine
Overview
Description
“6-Chloro-2-phenyl-4-pyrimidinamine” is a chemical compound with the molecular formula C10H8ClN3 and a molecular weight of 205.65 . It is a solid substance .
Synthesis Analysis
While specific synthesis methods for “6-Chloro-2-phenyl-4-pyrimidinamine” were not found, pyrimidinamine derivatives have been synthesized using various methods. For instance, a series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-phenyl-4-pyrimidinamine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl group and a chlorine atom .
Chemical Reactions Analysis
Specific chemical reactions involving “6-Chloro-2-phenyl-4-pyrimidinamine” were not found in the search results. However, pyrimidine compounds, including pyrimidinamine derivatives, have been known to undergo various chemical reactions .
Physical And Chemical Properties Analysis
“6-Chloro-2-phenyl-4-pyrimidinamine” has a density of 1.323g/cm3, a boiling point of 273.7ºC at 760 mmHg, and a flash point of 119.3ºC . The melting point was not available .
Scientific Research Applications
Synthesis of 2-anilinopyrimidines
6-Chloro-2-phenyl-4-pyrimidinamine can be used in the synthesis of 2-anilinopyrimidines . This process involves aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents have a significant impact on the course and efficiency of the reaction .
Microwave-assisted Synthesis
The compound is used in microwave-assisted synthesis, which is a technique that reduces the reaction time from several hours to a few minutes or seconds compared to conventional heating . This method also results in fewer by-products .
Potential Bioactivity
2-anilinopyrimidines, synthesized using 6-Chloro-2-phenyl-4-pyrimidinamine, are of potential bioactivity . They are known for their biological activity as fungicides and pesticides .
Synthesis of Fungicides and Herbicide Safeners
6-Chloro-2-phenyl-4-pyrimidinamine is used in the synthesis of novel 6-Aryloxy-4-chloro-2-phenylpyrimidines, which have applications as fungicides and herbicide safeners . These compounds have shown promising results against Sclerotinia sclerotiorum and Thanatephorus cucumeris .
Proteomics Research
6-Chloro-2-phenyl-4-pyrimidinamine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Lead Compound for Screening Novel Fungicides
The compound is used as a lead compound for screening novel fungicides . A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives was synthesized using fenclorim as a lead compound .
Future Directions
Mechanism of Action
Target of Action
6-Chloro-2-phenyl-4-pyrimidinamine is a compound used in proteomics research
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2-phenyl-4-pyrimidinamine. For instance, it has been studied for its effects on ecosystems and its role in pollution management. .
properties
IUPAC Name |
6-chloro-2-phenylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEJJLBDMKBGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40312199 | |
Record name | 6-chloro-2-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-phenylpyrimidin-4-amine | |
CAS RN |
90799-81-8 | |
Record name | 6-CHLORO-2-PHENYL-4-PYRIMIDINAMINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251071 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-chloro-2-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40312199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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